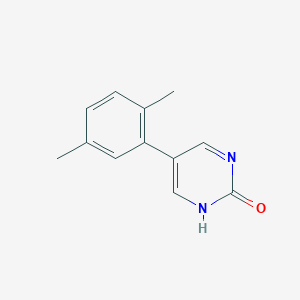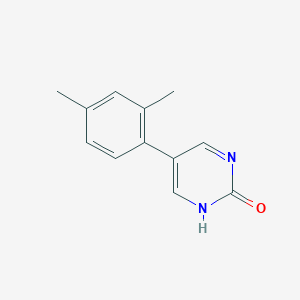
5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine (5-DMP-2HP) is an organic compound that is widely used in scientific research. It is a pyrimidine derivative and has a wide range of applications in the field of medicinal chemistry. It is a highly versatile compound that can be used in a variety of laboratory experiments. In addition to its use in research, 5-DMP-2HP is also used in the manufacture of pharmaceuticals, cosmetics, and other products.
Mécanisme D'action
The mechanism of action of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to act as a substrate for various enzymes, including those involved in the metabolism of drugs and other biologically active molecules. It is also believed to interact with certain proteins, which may alter their activity and thus affect the biological activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% have not been extensively studied. However, it has been used in studies of enzyme-catalyzed reactions and the design of new drugs. It is also believed to interact with certain proteins, which may alter their activity and thus affect the biological activity of the molecule.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is its high purity, which makes it suitable for use in a wide range of laboratory experiments. In addition, it is relatively easy to synthesize and has a wide range of applications in the field of medicinal chemistry. However, the mechanism of action of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood, which may limit its use in certain experiments.
Orientations Futures
The future directions for 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action and its potential applications in the design of new drugs. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Furthermore, its use in the synthesis of various compounds could lead to the development of new materials for various applications. Finally, further research into its use in the synthesis of biologically active molecules could lead to the development of new drugs and other therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is relatively straightforward. It can be synthesized from 2,5-dimethylphenol and ethylenediamine in the presence of a catalyst. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically around 95%.
Applications De Recherche Scientifique
5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is a widely used compound in scientific research. It has been used in the synthesis of various compounds, including drugs and other biologically active molecules. It has also been used in the study of enzyme-catalyzed reactions and the design of new drugs. Furthermore, 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is also used in the development of new materials for various applications.
Propriétés
IUPAC Name |
5-(2,5-dimethylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-9(2)11(5-8)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDJTZLPGITLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680833 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111114-13-6 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














